L-2-Aminobutyric acid
Overview
Description
L-2-Aminobutyric acid is synthesized from L-threonine and L-aspartic acid through an α-transamination reaction . It is an L-alanine analogue with an ethyl side chain . It is used in the biosynthesis of nonribosomal peptides and acts as a receptor antagonist . It is also used as a chiral reagent and in the determination of the substrate of glutamyl cysteine acid synthase .
Synthesis Analysis
L-2-Aminobutyric acid can be produced through a metabolic engineering approach. In one study, an Escherichia coli strain was engineered to produce L-2-Aminobutyric acid by modifying the pathway for threonine-hyperproduction and redirecting carbon flux from 2-ketobutyrate to L-2-Aminobutyric acid .Molecular Structure Analysis
The molecular structure of L-2-Aminobutyric acid has been studied in various research. For instance, a study on the active-site engineering of ω-transaminase from Ochrobactrum anthropi for the preparation of L-2-Aminobutyric acid provides insights into its molecular structure .Chemical Reactions Analysis
The chemical reactions involving L-2-Aminobutyric acid have been studied extensively. For instance, it has been shown that L-2-Aminobutyric acid can be produced from L-threonine and L-aspartic acid through an α-transamination reaction . Moreover, it has been demonstrated that the deletion of certain genes in the chromosome of Escherichia coli can lead to an increase in the concentration of L-2-Aminobutyric acid .Physical And Chemical Properties Analysis
L-2-Aminobutyric acid is a solid substance with a molecular weight of 103.12 . It is soluble in water at a concentration of 50 mg/mL . The empirical formula of L-2-Aminobutyric acid is C4H9NO2 .Scientific Research Applications
1. Production from L-Threonine
L-2-Aminobutyric acid (l-ABA) can be produced efficiently from l-threonine. A one-pot system using l-threonine deaminase and a NADH-regeneration system based on l-leucine dehydrogenase and formate dehydrogenase has been developed. This process offers a promising approach to fulfill industrial requirements for l-ABA production (Tao, Jiang, Zhu, & Yang, 2014).
2. Metabolic Engineering for Production
The biosynthesis of l-ABA can be made environmentally friendly and suitable for industrial-scale production through metabolic engineering. Modifications in Escherichia coli, like deleting certain genes and overexpressing others, can lead to efficient production of l-ABA (Xu, Li, Zhang, Liu, & Zheng, 2019).
3. Bioproduction Using Aspergillus tamarii
Aspergillus tamarii ZJUT ZQ013 strain containing a microbial lipase can be used to produce l-ABA with high enantioselectivity. This biocatalyst offers an efficient method for the preparation of optically pure acid (An, Gu, Liu, Ge, & Zhu, 2017).
4. Tri-enzymatic Catalytic System for Synthesis
A tri-enzymatic catalytic system comprising l-threonine ammonia lyase, d-amino acid dehydrogenase, and formate dehydrogenase has been developed for the synthesis of d-2-aminobutyric acid, offering high yield and enantioselective excess (Chen, Cui, Cheng, Feng, Wu, & Zhu, 2017).
5. Enzyme Engineering for Improved Production
Engineering of ω-transaminase from Ochrobactrum anthropi has shown potential in improving catalytic activity for α-ketobutyric acid, enhancing the production of l-ABA (Zhang, Liu, Zhao, Li, Hu, Li, Wang, & Ma, 2021).
6. Trienzyme Cascade for Efficient Production
Using a trienzyme cascade involving Threonine deaminase, Leucine dehydrogenase, and Formate dehydrogenase from various microbial sources, an efficient method for L-ABA production from L-threonine has been developed. This approach simplifies the production process and has shown promising results in a 30-L bioreactor, achieving high L-ABA production with a conversion rate of 99.0% (Fu, Zhang, Fu, Xie, Ren, Liu, & Chen, 2020).
7. Removal of By-products in Production Process
In the production of l-2-aminobutyric acid, the introduction of alanine racemase and d-amino acid oxidase has been shown to effectively remove by-product l-alanine, thereby enhancing the purity of l-2-aminobutyric acid. This multienzymatic whole-cell catalysis provides a method for obtaining high purity products (Zhu, Tao, Wang, Jiang, Lin, Yang, Zheng, & Jiang, 2011).
8. Asymmetric Synthesis from Achiral Reactants
The asymmetric synthesis of l-2-aminobutyric acid from achiral reactants using ω-transaminase has been demonstrated. This approach overcomes product inhibition by employing a biphasic reaction system, resulting in high conversion rates (Shin & Kim, 2009).
9. Role in Brain Metabolism
L-2,4-diaminobutyric acid, closely related to l-2-aminobutyric acid, has been studied as an inhibitor of gamma-aminobutyric acid uptake in the brain, revealing its potential role in brain metabolism and neurotransmitter regulation (Simon & Martin, 1973).
10. Leucine Dehydrogenase Engineering for Production
Semi-rational engineering of Leucine Dehydrogenase has been explored for L-2-aminobutyric acid production, resulting in significantly improved catalytic efficiency. This approach highlights the potential for large-scale production of L-ABA (Xu, Cheng, Fu, Hu, & Zheng, 2017).
Future Directions
There is ongoing research into improving the production of L-2-Aminobutyric acid. For instance, one study has developed a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for L-2-Aminobutyric acid production . Another study suggests that further investigations into the underlying molecular mechanisms and signaling pathways are needed to enhance crop resilience, optimize agricultural methods, and ultimately promote worldwide food security .
properties
IUPAC Name |
(2S)-2-aminobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883684 | |
Record name | Butanoic acid, 2-amino-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-alpha-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-2-Aminobutyric acid | |
CAS RN |
1492-24-6 | |
Record name | (+)-α-Aminobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1492-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Butyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-amino-, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 2-amino-, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-2-aminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-AMINOBUTYRIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QAJ5KN9IM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-alpha-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
291 °C | |
Record name | L-alpha-Aminobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000452 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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